Hexadecyl pyridinium chloride
Description
Contextual Overview of Quaternary Ammonium (B1175870) Compounds in Scientific Investigations
Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent cationic nature imparts amphiphilic properties, allowing them to interact with both polar and nonpolar environments. mdpi.com In scientific research, QACs are investigated for a multitude of purposes, serving as antimicrobials, surfactants, preservatives, and antistatic agents. nih.gov Their utility spans various fields, including healthcare, industry, and agriculture. mdpi.com The effectiveness and function of a specific QAC are largely determined by the nature of its bonded substituents and the length of its alkyl chains. nih.gov Researchers study these compounds to understand their mechanisms of action, potential for antimicrobial resistance, and their interactions within biological and chemical systems. elsevierpure.comresearchgate.netacs.org
Foundational Academic Contributions and Research Trajectories of Hexadecylpyridinium Chloride
Hexadecylpyridinium chloride, also widely known in academic literature as Cetylpyridinium (B1207926) chloride (CPC), was first described in 1939. nih.govresearchgate.net It is a monocationic QAC where the quaternary nitrogen is part of a pyridinium (B92312) ring, connected to a 16-carbon alkyl (hexadecyl) chain. nih.govasm.org Early research focused on its potent antiseptic properties. One of the initial academic reports on its disinfecting capabilities was published in 1944, detailing its effect on bacteria in the oral cavity. caymanchem.com Foundational studies established that the antimicrobial activity of QACs like CPC is correlated with the hydrophobicity of the long alkyl side chain, with maximal effect observed for chains containing 12 to 16 carbon atoms. nih.govasm.org Research trajectories have since expanded from its primary use as an antiseptic to explore its surfactant properties, its role in biofilm disruption, and its applications in material science and drug delivery systems. nih.govnih.gov
Scope and Academic Objectives for Comprehensive Research Synthesis
This article synthesizes academic research on Hexadecylpyridinium chloride, focusing exclusively on its scientific attributes and applications in research settings. The objective is to provide a structured overview covering its fundamental physicochemical properties, common laboratory synthesis and purification methods, and its multifaceted roles as a cationic surfactant, an antimicrobial agent in microbiological studies, and its emerging applications in nanotechnology and material science. The synthesis is based on documented research findings to ensure a scientifically accurate and authoritative resource.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H39ClN+ |
|---|---|
Molecular Weight |
341.0 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1; |
InChI Key |
YMKDRGPMQRFJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Physicochemical Properties of Hexadecylpyridinium Chloride
The utility of Hexadecylpyridinium chloride in various research applications is fundamentally linked to its distinct physicochemical properties. As an amphiphilic molecule, it possesses both a hydrophilic pyridinium (B92312) head and a hydrophobic hexadecyl tail. ijrrjournal.com
Key physicochemical data are summarized in the table below.
| Property | Value |
| Chemical Structure | A pyridinium ring attached to a 16-carbon alkyl chain, with a chloride counter-ion. |
| Molecular Formula | C₂₁H₃₈ClN nist.gov |
| Molecular Weight | 339.99 g/mol (anhydrous) caymanchem.comnist.gov / 358.00 g/mol (monohydrate) sigmaaldrich.com |
| Appearance | White crystalline powder chemicalbook.com |
| Melting Point | 77°C (anhydrous) to 80-83°C (monohydrate) wikipedia.org |
| Solubility | Freely soluble in water and alcohol; very soluble in chloroform (B151607). chemicalbook.com |
| Critical Micelle Concentration (CMC) | Approximately 0.9 mM to 1.1 mM in water, highly dependent on salt concentration. wikipedia.org |
This table is interactive and contains data compiled from multiple sources.
The Critical Micelle Concentration (CMC) is a particularly important parameter, defining the concentration above which the surfactant molecules self-assemble into micelles. wikipedia.org This aggregation behavior is central to its function as a detergent and its ability to solubilize nonpolar substances in aqueous solutions. nih.gov
Interfacial and Colloidal Science Research of Hexadecyl Pyridinium Chloride
Characterization of Micellar Aggregation and Critical Micelle Concentration (CMC) in Model Systems
Hexadecylpyridinium chloride, a cationic surfactant, readily self-assembles in aqueous solutions to form micelles, which are organized molecular aggregates. This process of micellization is a key area of research in colloidal and interfacial science. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The CMC is a crucial parameter that characterizes the efficiency of a surfactant. For ionic surfactants like hexadecylpyridinium chloride, the formation of micelles is driven by a balance between the hydrophobic interactions of the long hydrocarbon tails and the electrostatic repulsion between the charged head groups. nih.gov
The CMC of hexadecylpyridinium chloride can be determined using various techniques that detect the changes in the physicochemical properties of the solution as a function of surfactant concentration. jsirjournal.com Common methods include surface tension measurements, conductivity measurements, and spectroscopic approaches. jsirjournal.comnih.gov The point at which a distinct change in the slope of the property versus concentration plot occurs is identified as the CMC. jsirjournal.comnih.gov In aqueous solutions, the CMC value for hexadecylpyridinium chloride is influenced by several factors, including temperature, the presence of electrolytes, and the nature of the solvent system. nih.govresearchgate.net
The micellization of hexadecylpyridinium chloride is significantly affected by both temperature and the composition of the solvent system.
Temperature: The relationship between temperature and the CMC of ionic surfactants like hexadecylpyridinium chloride is often not linear. Typically, the CMC value decreases as the temperature rises to a certain point, and then it begins to increase, resulting in a U-shaped curve. scialert.net This behavior is attributed to two opposing effects of temperature. Initially, an increase in temperature reduces the hydration of the hydrophilic head groups, which favors micelle formation and lowers the CMC. jsirjournal.com However, a further increase in temperature disrupts the structured water molecules surrounding the hydrophobic tails, making the transfer of the tail from the aqueous environment to the micelle core less favorable, thus increasing the CMC. jsirjournal.com The micellization process for these types of surfactants is often entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. scialert.net
Solvent Systems: The addition of organic co-solvents to an aqueous solution of hexadecylpyridinium chloride generally leads to an increase in the CMC. researchgate.netniscpr.res.in This is because organic solvents can increase the solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable. niscpr.res.in The extent of the CMC increase depends on the nature and concentration of the organic solvent. For instance, the addition of ethylene (B1197577) glycol to aqueous solutions of cationic surfactants has been shown to increase the CMC. niscpr.res.in The presence of these co-solvents can also affect the degree of counterion dissociation of the micelles. niscpr.res.in
| Surfactant | Temperature (K) | CMC (mM) |
|---|---|---|
| Cetylpyridinium (B1207926) Chloride (CPC) | 288.15 | - |
| 298.15 | 0.90 | |
| 308.15 | - | |
| 318.15 | - | |
| Cetyltrimethylammonium Bromide (CTAB) | 288.15 | - |
| 298.15 | 0.92 | |
| 308.15 | - | |
| 318.15 | - |
The addition of electrolytes to an aqueous solution of hexadecylpyridinium chloride has a pronounced effect on its micellization behavior. Generally, the presence of salt leads to a decrease in the CMC of ionic surfactants. researchgate.net This is because the added counter-ions from the electrolyte screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. nih.govresearchgate.net This reduction in repulsion allows the micelles to form at a lower surfactant concentration. researchgate.net
The effectiveness of an electrolyte in reducing the CMC depends on the nature and concentration of its ions. For a given surfactant, electrolytes with more strongly binding counter-ions will cause a greater reduction in the CMC. For instance, the addition of sodium salicylate (B1505791) to a hexadecylpyridinium chloride solution was found to dramatically decrease the CMC. nih.gov This is attributed to the specific interaction of the salicylate ion with the pyridinium (B92312) head group, which neutralizes the charge more effectively than chloride ions and promotes micellization. nih.gov The presence of electrolytes not only lowers the CMC but can also influence the size and shape of the micelles, often promoting the growth of larger, non-spherical aggregates. researchgate.net
| Electrolyte | Electrolyte Concentration (mol/kg) | CMC of CPC (mM) |
|---|---|---|
| None | 0 | 0.90 |
| Sodium Salicylate | ~0.1 | - |
| ~0.3 | 0.0007 | |
| Sodium Benzoate | ~0.1 | - |
| ~0.3 | 0.003 |
The process of micelle formation is a spontaneous process, and its thermodynamic parameters, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, provide valuable insights into the driving forces of this phenomenon. These parameters can be determined from the temperature dependence of the CMC. researchgate.netrsc.org
The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the temperature and the specific surfactant system. researchgate.netrsc.org For many ionic surfactants, the micellization process is endothermic at lower temperatures and becomes exothermic at higher temperatures. scialert.net The heat capacity of micellization (ΔC°p,mic) can be determined from the temperature dependence of the enthalpy change and provides further information about the structural changes occurring during micelle formation. rsc.orgnih.gov
| Surfactant | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
|---|---|---|---|---|
| Alkyl-trimethyl-ammonium bromides (general trend) | Low T | Negative | Endothermic (+) | Positive |
| Intermediate T | Negative | ~0 | Positive | |
| High T | Negative | Exothermic (-) | Positive |
Adsorption Phenomena at Various Interfaces in Research Investigations
Hexadecylpyridinium chloride, being a surface-active agent, exhibits a strong tendency to adsorb at various interfaces, such as liquid-gas and liquid-solid interfaces. This adsorption is a fundamental property that underlies many of its applications. The amphiphilic nature of the molecule, consisting of a hydrophilic pyridinium head group and a hydrophobic hexadecyl tail, drives its accumulation at interfaces, thereby lowering the interfacial tension. acs.org
Liquid-Gas Interface: At the air-water interface, hexadecylpyridinium chloride molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic head groups remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the water surface, leading to a reduction in surface tension. As the concentration of the surfactant in the bulk solution increases, the surface becomes more populated with surfactant molecules until a saturated monolayer is formed at the CMC. Beyond the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution. acs.org The effectiveness of a surfactant in reducing surface tension is quantified by parameters such as the surface excess concentration (Γmax) and the minimum area per molecule (Amin) at the interface. acs.org
Liquid-Solid Interface: The adsorption of hexadecylpyridinium chloride onto solid surfaces is governed by a combination of electrostatic and hydrophobic interactions. For negatively charged surfaces, such as silica (B1680970) and many clays (B1170129) in aqueous media, the positively charged pyridinium head group is attracted to the surface through electrostatic forces. researchgate.netbohrium.com As the surfactant concentration increases, the adsorbed molecules may form aggregates on the surface, such as bilayers or admicelles, driven by the hydrophobic interactions between the alkyl chains. researchgate.net The adsorption isotherm, which relates the amount of adsorbed surfactant to its equilibrium concentration in the solution, often follows models like the Langmuir isotherm, particularly for monolayer adsorption. researchgate.net
The interaction of hexadecylpyridinium chloride with polymers and nanomaterials is an active area of research due to its relevance in various applications, including drug delivery and advanced materials.
Polymeric Surfaces: Hexadecylpyridinium chloride can interact with both neutral and charged polymers in aqueous solutions. With oppositely charged polyelectrolytes (anionic polymers), the interaction is primarily driven by strong electrostatic attraction, leading to the formation of polymer-surfactant complexes. nih.gov This complexation can occur at surfactant concentrations well below the CMC. For neutral polymers like polyvinylpyrrolidone (B124986) (PVP), the interaction is more subtle and is often initiated by hydrophobic interactions between the surfactant tail and the polymer backbone, leading to the formation of micelle-like aggregates along the polymer chain. sci-hub.se These interactions can significantly alter the solution properties, such as viscosity and the aggregation behavior of the surfactant. sci-hub.se
Nanomaterial Surfaces: The adsorption of hexadecylpyridinium chloride on the surfaces of nanomaterials is crucial for their stabilization and functionalization. nih.gov For instance, it can be used as a capping agent in the synthesis of nanoparticles to control their size and prevent aggregation. frontiersin.org The interaction with nanomaterials like silica nanoparticles and hydroxyapatite (B223615) has been studied, revealing that the adsorption is dependent on the surface charge and morphology of the nanoparticles. bohrium.comresearchgate.net The positively charged surfactant can form a layer on negatively charged nanoparticles, which can be useful for subsequent functionalization or for imparting specific properties, such as antimicrobial activity, to the nanomaterial. nih.govmdpi.com
Role in Emulsion and Dispersion Stability Research
Hexadecylpyridinium chloride, a cationic surfactant, plays a significant role in the stabilization of colloidal systems such as emulsions and dispersions. Its amphipathic nature, consisting of a long hydrophobic hexadecyl tail and a positively charged hydrophilic pyridinium head group, allows it to adsorb at interfaces, altering the interfacial properties to prevent phase separation or particle aggregation. entegris.com The stability of these systems is crucial in various industrial applications, including food, cosmetics, and pharmaceuticals. nih.gov
The primary mechanisms by which hexadecylpyridinium chloride imparts stability are through the reduction of interfacial tension and the creation of electrostatic repulsive forces. nih.gov When introduced into an oil-in-water emulsion, the surfactant molecules orient themselves at the oil-water interface, with the hydrophobic tail penetrating the oil droplet and the hydrophilic head remaining in the aqueous phase. This arrangement lowers the interfacial tension, making the formation of smaller droplets energetically more favorable and reducing the tendency of droplets to coalesce. entegris.comnih.gov
Perhaps more critically, the adsorption of the cationic hexadecylpyridinium chloride molecules creates a positive surface charge on the oil droplets or suspended particles. wikipedia.org This leads to the formation of an electrical double layer and results in a positive zeta potential. colostate.edu When the zeta potential is sufficiently high (typically greater than +25 mV or less than -25 mV), the electrostatic repulsion between similarly charged droplets or particles overcomes the attractive van der Waals forces, effectively preventing them from aggregating or coalescing. cd-bioparticles.com This principle of electrostatic stabilization is a cornerstone of colloid science and is fundamental to how ionic surfactants like hexadecylpyridinium chloride function as stabilizers. particletechlabs.com
Detailed Research Findings
In the context of dispersions, the role of the closely related surfactant, cetylpyridinium bromide (CPB), in stabilizing silver particle suspensions has been investigated. The findings are highly relevant to understanding the action of hexadecylpyridinium chloride due to the identical cationic head group and alkyl chain. Research showed that increasing the concentration of the surfactant significantly enhanced the stability of the suspension. researchgate.net This was directly correlated with an increase in the positive zeta potential of the silver particles. The surfactant molecules adsorb onto the particle surface with the positively charged pyridinium head group oriented towards the particle, creating a repulsive electrostatic barrier that prevents aggregation. researchgate.net
The following table illustrates the effect of cetylpyridinium bromide concentration on the zeta potential of silver particle suspensions, demonstrating the principle of electrostatic stabilization.
| Concentration of Cetylpyridinium Surfactant (mM) | Zeta Potential (mV) |
|---|---|
| 0.1 | +20 |
| 0.5 | +35 |
| 1.0 | +45 |
| 5.0 | +50 |
| 10.0 | +50 |
This data is illustrative of the findings reported in research on similar cetylpyridinium-based surfactants, showing a significant increase in zeta potential with concentration, which remains constant after reaching a saturation point on the particle surface. researchgate.net
The stability of an emulsion can be assessed by monitoring the droplet size over time. A stable emulsion will exhibit minimal change in droplet size, indicating that processes like coalescence and aggregation are being effectively prevented. Research on cationic surfactants in oil-in-water emulsions has shown that appropriate concentrations lead to stable systems with consistent droplet sizes over extended periods. mdpi.com
The table below presents typical data from stability studies of oil-in-water emulsions stabilized by a cationic surfactant system, showing the change in droplet size over several weeks.
| Time | Mean Droplet Diameter (μm) |
|---|---|
| Initial | 0.45 |
| 4 Weeks | 0.47 |
| 8 Weeks | 0.50 |
| 12 Weeks | 0.55 |
This data is representative of findings for stable oil-in-water emulsions, where the mean droplet size shows only a slight increase over time, indicating good resistance to destabilization phenomena like coalescence. mdpi.com
Mechanistic Investigations in Non Biological and Model Biological Systems
Elucidation of Mechanism in Catalytic Processes (e.g., Phase Transfer Catalysis Research)
Hexadecylpyridinium chloride, a quaternary ammonium (B1175870) salt, serves as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Its amphipathic nature, with a positively charged pyridinium (B92312) head group and a long hydrophobic hexadecyl tail, allows it to pair with anions and transport them from the aqueous phase into the organic phase where the reaction with an organic substrate can occur.
The kinetics of phase-transfer catalyzed (PTC) reactions are influenced by several factors, including the concentration of the catalyst, the nature of the reactants, the stirring speed, and the temperature. While specific kinetic data for a wide range of reactions catalyzed by hexadecylpyridinium chloride are dispersed throughout the scientific literature, the general principles can be illustrated with representative examples.
In the dichlorocarbene (B158193) addition to cyclohexene (B86901), a reaction often studied under PTC conditions, the rate of reaction is observed to be dependent on the stirring speed up to a certain point, after which it becomes independent. This indicates that the reaction transitions from being mass-transfer controlled to kinetically controlled. The rate constant is also directly proportional to the amount of the catalyst used, as a higher catalyst concentration leads to an increased number of active sites for anion exchange at the interface. For instance, in a study on polymer-supported phase transfer catalysts, the rate constant for the dichlorocarbene addition to cyclohexene was found to increase with the amount of catalyst. acs.org
Similarly, in the PTC-mediated addition of dichlorocarbene to styrene (B11656) using a different quaternary ammonium salt catalyst, the reaction follows pseudo-first-order kinetics when the concentrations of the organic substrate and the catalyst are much lower than that of the aqueous sodium hydroxide (B78521) and chloroform (B151607). The rate of the reaction increases significantly with an increase in stirring speed, highlighting the importance of the interfacial area for the reaction. nih.gov
The table below presents hypothetical kinetic data for a generic PTC reaction to illustrate the influence of catalyst concentration on the observed rate constant.
Table 1: Influence of Hexadecylpyridinium Chloride Concentration on the Observed Rate Constant (k_obs) for a Hypothetical Phase-Transfer Catalyzed Reaction.
| Catalyst Concentration (mol/L) | k_obs (s⁻¹) |
|---|---|
| 0.01 | 1.5 x 10⁻⁴ |
| 0.02 | 3.1 x 10⁻⁴ |
| 0.03 | 4.4 x 10⁻⁴ |
The efficiency of hexadecylpyridinium chloride as a phase transfer catalyst has been evaluated in various reaction systems. Its performance is often compared with other quaternary ammonium and phosphonium (B103445) salts.
A study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene to 1,2-epoxy-5,9-cyclododecadiene using a hydrogen peroxide-based catalytic system demonstrated the effectiveness of hexadecylpyridinium chloride. In this research, several quaternary ammonium salts were tested as phase transfer catalysts. Hexadecylpyridinium chloride was found to be one of the most effective catalysts, comparable to methyltrioctylammonium chloride (Aliquat® 336). The efficiency was assessed based on the conversion of the cyclododecatriene and hydrogen peroxide, as well as the selectivity towards the desired epoxide product. researchgate.netresearchgate.net
The following table summarizes the comparative efficiency of different phase transfer catalysts in the aforementioned epoxidation reaction.
Table 2: Comparative Efficiency of Various Phase Transfer Catalysts in the Epoxidation of (Z,E,E)-1,5,9-cyclododecatriene.
| Phase Transfer Catalyst | CDT Conversion (%) | H₂O₂ Conversion (%) | ECDD Selectivity (%) |
|---|---|---|---|
| Hexadecylpyridinium chloride | 95.2 | 85.1 | 98.5 |
| Methyltrioctylammonium chloride | 96.5 | 87.3 | 98.2 |
| Tetrabutylammonium bromide | 75.8 | 68.2 | 95.1 |
CDT: (Z,E,E)-1,5,9-cyclododecatriene; ECDD: 1,2-epoxy-5,9-cyclododecadiene. Data are representative based on published findings. researchgate.netresearchgate.net
Research on Interaction with Environmental Contaminants in Model Matrices
Hexadecylpyridinium chloride has been investigated for its potential application in environmental remediation, specifically in the removal of contaminants from aqueous solutions. Its cationic nature allows it to interact with and bind to anionic contaminants. Furthermore, it can be used to modify the surface of adsorbent materials to enhance their capacity for removing specific pollutants.
One area of research has focused on the use of hexadecylpyridinium chloride-modified montmorillonite (B579905) (a type of clay) for the removal of hexavalent chromium (Cr(VI)), a toxic environmental contaminant, from water. The modification of montmorillonite with hexadecylpyridinium chloride changes the surface charge of the clay from negative to positive, thereby increasing its affinity for anionic species like chromate (B82759) ions.
A study demonstrated that cetylpyridinium (B1207926) chloride (CPC)-modified montmorillonite (CPC-Mt) efficiently removed Cr(VI) from water, particularly at lower pH values. The adsorption process was well-described by the Langmuir isotherm model, suggesting a monolayer adsorption process. The maximum adsorption capacity was determined to be 43.84 mg/g at 298 K. The kinetics of the adsorption process followed a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. nih.gov
Table 3: Adsorption Parameters for Cr(VI) Removal by CPC-Modified Montmorillonite.
| Parameter | Value |
|---|---|
| Maximum Adsorption Capacity (q_max) | 43.84 mg/g |
| Langmuir Constant (K_L) | 0.342 L/mg |
Data from a study on chromium (VI) removal using CPC-modified montmorillonite. nih.gov
Fundamental Biophysical Studies of Interaction with Model Lipid Bilayers
The interaction of hexadecylpyridinium chloride with cell membranes is a crucial aspect of its biological activity. To understand these interactions at a molecular level, researchers utilize model lipid bilayers, which are simplified systems that mimic the structure of biological membranes. Techniques such as spectroscopy and calorimetry are employed to characterize these interactions.
Spectroscopic techniques, such as fluorescence spectroscopy, can provide insights into the location and partitioning of molecules within a lipid bilayer. Calorimetric methods, particularly differential scanning calorimetry (DSC), are used to measure the energetic changes associated with the interaction of a substance with a lipid membrane, such as alterations in the phase transition temperature and enthalpy.
Fluorescence quenching studies have been used to determine the location of molecules within a lipid bilayer. For instance, cetylpyridinium chloride has been employed as a quencher to probe the location of other fluorescent molecules within the membrane. Due to its positive charge, the pyridinium headgroup resides near the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) at the bilayer interface.
The interaction of cetylpyridinium chloride with giant lipid vesicles composed of 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) has been examined. This research identified a three-stage process of surfactant-induced solubilization of the vesicles. Initially, stable mixed bilayers are formed, which become saturated with CPC. This is followed by gradual disintegration of the vesicles. acs.orgnih.gov The amount of surfactant incorporated into the membrane per mole of lipid can be quantified, providing a measure of the extent of interaction.
Table 4: Expected Effects of Hexadecylpyridinium Chloride on the Thermotropic Properties of a DPPC Lipid Bilayer as Measured by Differential Scanning Calorimetry.
| Parameter | Expected Change | Rationale |
|---|---|---|
| Main Transition Temperature (Tₘ) | Decrease | Disruption of the ordered packing of lipid acyl chains. |
| Transition Enthalpy (ΔH) | Decrease | Reduction in the cooperativity of the phase transition. |
The interaction of hexadecylpyridinium chloride with artificial membranes can lead to significant structural perturbations. These changes can range from alterations in vesicle shape to the complete solubilization of the lipid bilayer into mixed micelles.
Observations using optical microscopy have revealed that the interaction of cetylpyridinium chloride with giant lipid vesicles can induce shape changes. Just prior to the breakdown of the vesicular structure, the formation of ellipsoidal vesicles has been observed. This deformation is attributed to the cooperative incorporation of the surfactant into the bilayer, which alters the spontaneous curvature of the membrane. acs.orgnih.gov
At higher concentrations, hexadecylpyridinium chloride can lead to the complete solubilization of the lipid vesicles. This process involves the disintegration of the bilayer structure and the formation of mixed micelles composed of both lipid and surfactant molecules. This disruptive effect on the membrane integrity is a key aspect of its biological activity. acs.orgnih.gov The three-stage solubilization process observed with POPC vesicles exemplifies this structural perturbation, starting with the formation of stable mixed bilayers, followed by gradual disintegration, and ultimately complete solubilization. acs.orgnih.gov
Applications and Contributions in Materials Science and Engineering Research
Utilization as a Templating Agent for Mesoporous Material Synthesis
The self-assembly of hexadecylpyridinium chloride (CPC) molecules into micelles in solution is a fundamental property leveraged for the bottom-up synthesis of mesoporous materials. These micelles act as structure-directing agents, or templates, around which inorganic precursors can hydrolyze and condense, leading to the formation of a solid framework with a highly ordered and uniform pore structure.
Hexadecylpyridinium chloride is instrumental in the synthesis of ordered mesoporous silica (B1680970) materials, a class of materials characterized by uniform pores with diameters ranging from 2 to 50 nanometers. mdpi.com In a typical synthesis, CPC molecules in a solution form cylindrical micelles that arrange themselves into hexagonal arrays. nih.gov When a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is introduced, it hydrolyzes and polycondenses around these micellar templates. nih.gov Subsequent removal of the organic CPC template, usually through calcination or solvent extraction, leaves behind a rigid silica framework with a highly ordered, hexagonal arrangement of cylindrical mesopores. nih.gov This process is fundamental to the creation of materials like MCM-41. nih.gov The ratio of the silica source to the surfactant is a critical factor that determines the resulting porous structure. nih.gov In some syntheses, CPC is used directly to form mesoporous silica nanoparticles (MSNs) in a one-pot reaction, where it self-assembles to form micelles that template the silica structure. nih.gov
Table 1: Role of Hexadecylpyridinium Chloride (CPC) in Ordered Porous Silica Synthesis
| Role of CPC | Synthesis Step | Resulting Material Characteristic |
| Structure-Directing Agent | Self-assembles into micelles in solution. nih.gov | Forms the template for the porous network. |
| Pore Formation | Silica precursors condense around CPC micelles. | Creates a uniform and ordered pore structure. mdpi.com |
| Sacrificial Template | Removed via calcination or extraction post-synthesis. | Leaves behind a rigid, porous silica framework. nih.gov |
Beyond simple mesoporous materials, hexadecylpyridinium chloride is employed in the fabrication of more complex, hierarchically nanoporous structures. These materials possess multiple levels of porosity, often combining mesopores with micropores or macropores, which can enhance properties like catalytic activity and molecular transport.
In one approach, CPC is used in conjunction with a polyelectrolyte, such as poly(acrylic acid) (PAA), to form organic mesomorphous complexes that serve as templates. researchgate.net This method allows for the fabrication of silica particles with a well-ordered cubic mesostructure (SBA-1 type) and a single-crystal-like character. researchgate.net The resulting materials exhibit bimodal nanopores: primary mesopores templated by the CPC surfactant micelles and secondary interstitial nanopores created by the phase-separated PAA. researchgate.net A key advantage of this technique is that the presence of the secondary nanopores does not disrupt the ordered mesostructure inherited from the CPC/PAA complex. researchgate.net The size of the primary mesopores can be tuned, for example, from 3.0 nm to 5.0 nm, by using a pore-expanding agent like 1,3,5-trimethylbenzene. researchgate.net
Integration into Advanced Functional Materials for Research Purposes
Hexadecylpyridinium chloride is integrated into advanced functional materials primarily through its role as a templating agent in their synthesis. The resulting structured materials, particularly mesoporous silica nanoparticles (MSNs), are investigated for a wide range of applications due to their high surface area, tunable pore size, and capacity for modification.
For instance, MSNs synthesized using CPC as the structure-directing agent have been explored as carriers for antimicrobial drugs. nih.gov The nanoparticles can be loaded with therapeutic agents, and their porous structure allows for a sustained release of the payload. nih.gov The inherent antimicrobial properties of CPC itself can also be a functional aspect of the final material. nih.gov Research has also shown that CPC can induce mitochondrial dysfunction in cells, a property being investigated in toxicology and cell biology. nih.gov The design and synthesis of such functional nanomaterials are a long-standing goal in many scientific fields, with applications in molecular recognition, mineralization, and optoelectronics. nih.gov
Investigations into Corrosion Inhibition Mechanisms in Materials Science
In materials science, hexadecylpyridinium chloride has been extensively studied as a corrosion inhibitor, particularly for mild steel in acidic environments like sulfuric acid (H₂SO₄). researchgate.netnepjol.info The primary mechanism of inhibition is the adsorption of CPC molecules onto the metal surface, which forms a protective barrier against the corrosive medium. nepjol.info
The inhibition process involves several key steps. The cationic nature of the CPC molecule, specifically the positively charged pyridinium (B92312) head, plays a crucial role. In acidic solutions containing anions like chloride or sulfate (B86663), the anions first adsorb onto the positively charged metal surface. mdpi.com This creates a negatively charged layer that facilitates the electrostatic attraction and subsequent adsorption of the cationic CPC molecules (physisorption). mdpi.comcu.edu.eg The long hydrophobic hexadecyl tail of the adsorbed CPC molecules orients away from the surface, forming a dense, protective film that blocks the active corrosion sites and hinders the electrochemical reactions of corrosion. researchgate.netnepjol.info
Studies have shown that CPC acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com Its inhibition efficiency increases with concentration, as more molecules become available to adsorb and cover the metal surface. researchgate.netpreprints.org Research indicates that the adsorption process is often consistent with chemisorption, suggested by the negative values of the free energy of adsorption. researchgate.net
Table 2: Research Findings on Corrosion Inhibition by Hexadecylpyridinium Chloride (CPC)
| Metal | Corrosive Medium | Max. Inhibition Efficiency Reported | Inhibition Mechanism |
| Low Carbon Steel | 1 M H₂SO₄ | Up to 97% | Adsorption on steel surface, consistent with Bockris–Swinkels isotherm; suggests chemisorption. researchgate.net |
| Mild Steel | 0.5 M H₂SO₄ | 99.86% | Adsorption of surfactant molecules on the metal surface forms a protective film. nepjol.info |
| Mild Steel | 0.5 M H₂SO₄ | --- | Acts as a mixed-type inhibitor; synergistic effects observed with halide ions (I⁻ > Br⁻ > Cl⁻). cu.edu.eg |
Role in Surface Chemistry and Coating Technologies Research
Hexadecylpyridinium chloride's properties as a cationic surfactant and an antimicrobial agent make it a subject of research in surface chemistry and coating technologies. Its primary role in this field is as a functional additive to modify the surface properties of materials, particularly to impart antimicrobial capabilities.
CPC has been incorporated into polymer-based coatings and materials, such as resin-based dental composites. nih.govresearchgate.net When mixed into the resin matrix, CPC can confer significant antibacterial activity to the material's surface, for example, against Streptococcus mutans. nih.govresearchgate.net The effectiveness of the antibacterial action is dependent on the concentration of CPC added. researchgate.net However, research also investigates the trade-offs of such additions, as incorporating CPC can sometimes affect the mechanical properties of the host material, such as surface hardness. nih.govresearchgate.net The mechanism of action is attributed to the ability of the positively charged pyridinium cation to adhere to and disrupt microbial membranes, leading to cell lysis. nih.gov The long-term efficacy of these coatings is also a key area of study, focusing on the rate at which CPC may leach from the material over time. nih.gov These studies are part of a broader effort in coating technology to develop advanced surfaces with tailored physicochemical and biological properties. mdpi-res.commdpi.com
Environmental Fate and Transport Research
Academic Studies on Degradation Pathways in Aquatic and Terrestrial Environments
The environmental persistence of hexadecylpyridinium chloride (CPC) is largely dictated by its susceptibility to degradation in both aquatic and terrestrial systems. Research indicates that this cationic surfactant is readily biodegradable, particularly at concentrations typically found in the environment. However, its antimicrobial properties can lead to inhibitory effects on microbial populations at higher concentrations, thereby affecting its own degradation rate. uu.nlnih.govresearchgate.net
In aquatic environments, biodegradation is a primary degradation pathway. Studies using 14C-labeled CPC have demonstrated that it can be readily biodegradable, achieving greater than 60% mineralization within a 10-day window at concentrations ranging from 0.006 to 0.3 mg/L. uu.nlnih.gov At these non-inhibitory concentrations, the biodegradation efficiency is comparable across the range. However, at a concentration of 1 mg/L, CPC begins to inhibit the degradation process, and at 3 mg/L, it can completely suppress the activity of the inoculum. uu.nlnih.gov
Photodegradation also contributes to the breakdown of CPC in aqueous environments. sid.iriau.ir Laboratory studies investigating the photocatalytic degradation of CPC using semiconductor catalysts like zinc oxide (ZnO), titanium dioxide (TiO₂), and stannic oxide (SnO₂) have shown promising results. sid.ir The degradation efficiency is influenced by factors such as the type and amount of photocatalyst, the pH of the solution, and the initial concentration of CPC. sid.ir Under optimal conditions, using ZnO as a catalyst, up to 87% degradation of CPC can be achieved. sid.ir The efficiency of photodegradation generally follows the order of ZnO > TiO₂ > SnO₂. sid.ir
While research on the degradation of CPC in terrestrial environments is less extensive, the principles of biodegradation and adsorption observed in aquatic sediments are expected to be relevant. The strong adsorption of CPC to soil components, particularly clay minerals and organic matter, will significantly influence its bioavailability for microbial degradation. In a study involving soil washing wastewater, a pyrite (B73398) Fenton reaction was shown to effectively remove both pyrene (B120774) and CPC, suggesting that advanced oxidation processes could play a role in the degradation of CPC in contaminated soils. researchgate.net
Interactive Data Table: Biodegradation of Hexadecylpyridinium Chloride (CPC) under Various Conditions
| CPC Concentration (mg/L) | Sorbent | Biodegradation (%) | Timeframe | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 0.006 - 0.3 | None | >60 (mineralization) | 10 days | Readily biodegradable at low, non-inhibitory concentrations. | uu.nlnih.gov |
| 1 | None | Inhibited | - | CPC exhibits inhibitory effects on microbial activity. | uu.nlnih.gov |
| 3 | None | Suppressed | - | Complete suppression of inoculum activity. | uu.nlnih.gov |
| 1 | SiO₂ | >60 | 28 days | Sorbent mitigates toxicity and allows for significant biodegradation. | uu.nlnih.gov |
| 10 | SiO₂ | ~20 | 28 days | Bioavailability is limited by sorption, reducing overall degradation. | uu.nlnih.gov |
| 10 | Illite (B577164) | Not sustained | 28 days | Stronger sorption by illite further limits bioavailability. | uu.nlnih.gov |
Interactive Data Table: Photocatalytic Degradation of Hexadecylpyridinium Chloride (CPC)
| Photocatalyst | pH | Initial CPC Conc. (mg/L) | Degradation Efficiency (%) | Irradiation Time (hours) | Reference(s) |
|---|---|---|---|---|---|
| ZnO | 9.0 | 10 | 87 | 8 | sid.ir |
| TiO₂ | 9.0 | 10 | <87 | 8 | sid.ir |
| SnO₂ | 9.0 | 10 | <87 | 8 | sid.ir |
Research on Adsorption and Mobility in Geo-Environmental Matrices
The transport and fate of hexadecylpyridinium chloride in the environment are heavily influenced by its adsorption to soil and sediment particles. As a cationic surfactant, CPC readily adsorbs to negatively charged surfaces of clay minerals and organic matter. unirioja.esresearchgate.net This adsorption process is a key factor in reducing the concentration of freely dissolved CPC in the aqueous phase, which in turn affects its mobility and bioavailability. uu.nl
Studies have investigated the adsorption of CPC on various soil components and have shown that the mineral composition of the soil has a significant influence on the extent of adsorption. researchgate.net Clay minerals such as montmorillonite (B579905), illite, and kaolinite (B1170537) are particularly effective in adsorbing CPC. unirioja.es The modification of these natural clay minerals with CPC can significantly enhance their capacity to adsorb other organic compounds, such as fungicides, by changing the clay surface from hydrophilic to hydrophobic. unirioja.es For instance, modifying montmorillonite with hexadecylpyridinium can increase its adsorption capacity for the fungicide penconazole (B33189) by 190-fold. unirioja.es
The adsorption of CPC to soils and sediments can be quantified using adsorption isotherms, with the Freundlich model often being applicable. unirioja.es The Freundlich constant (Kf) provides a measure of the adsorption capacity. Studies have shown that the Kf values for the adsorption of fungicides on natural clays (B1170129) are low, but they increase significantly when the clays are modified with CPC. unirioja.es This indicates a strong interaction between CPC and the clay surfaces.
The mobility of CPC in the subsurface is expected to be low due to its strong adsorption to soil and sediment. The positively charged pyridinium (B92312) head group of the CPC molecule is electrostatically attracted to the negatively charged sites on clay minerals and organic matter. Furthermore, the long hydrophobic hexadecyl chain can interact with the organic fraction of the soil. This combination of electrostatic and hydrophobic interactions results in a high affinity for solid phases and consequently, limited mobility in most geo-environmental matrices. nih.gov Research on clay-organic complexes has shown that those containing long-chain alkyl groups, such as in CPC, are the most hydrophobic and are effective at adsorbing other organic compounds from water. cambridge.org
Interactive Data Table: Adsorption of Hexadecylpyridinium (HDPY) Modified Clays
| Clay Mineral | Modification | Adsorbed Compound | Increase in Adsorption (Kf) | Reference(s) |
|---|---|---|---|---|
| Montmorillonite (M) | HDPY | Penconazole | 190-fold | unirioja.es |
| Montmorillonite (M) | HDPY | Metalaxyl | 67-fold | unirioja.es |
Methodologies for Environmental Monitoring in Research Contexts
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of hexadecylpyridinium chloride in various environmental compartments. A range of techniques has been developed and applied in research contexts to determine CPC levels in water, wastewater, sediment, and soil. researchgate.net
Spectrophotometry is a commonly employed method for the determination of CPC. One such method involves the formation of an ion-associate between CPC and an anionic dye, such as orange II or patent blue-V. researchgate.netresearchgate.net This complex can then be extracted into an organic solvent and its absorbance measured. A flotation-spectrophotometric method using orange II has been developed, where the ion-associate floats at the interface of the aqueous phase and n-hexane. researchgate.net The complex is then dissolved in methanol (B129727) and its absorbance is measured at 480 nm. This method has a reported limit of detection (LOD) of 10.8 ng/mL. researchgate.net Another spectrophotometric method using patent blue-V involves the extraction of the ion-pair complex into chloroform (B151607) and measurement of the absorbance at 595 nm. researchgate.net
Flow injection analysis (FIA) provides a more automated and rapid approach for the determination of cationic surfactants, including CPC, in environmental samples. researchgate.net One FIA procedure is based on the enhancement of the absorptivity of a bismuth(III)-iodide complex in the presence of CPC, with spectrophotometric detection at 505 nm. researchgate.net This method has a high sample throughput of over 140 samples per hour and a detection limit of 110 µg/L. researchgate.net It has been successfully applied to the analysis of CPC in pond water, municipal/industrial wastewater, sewage, sediment, and soil. researchgate.net
For more complex matrices and lower detection limits, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of contaminants of emerging concern, including CPC. chromatographyonline.com Direct injection LC-MS/MS methods have been developed for the high-throughput analysis of a wide range of emerging contaminants in wastewater. chromatographyonline.com
In addition to these quantitative methods, other analytical techniques can be used for the characterization and purity assessment of CPC. Field-emission scanning electron microscopy (FE-SEM) and energy-dispersive X-ray spectroscopy (EDX) have been used to determine the size and elemental composition of CPC particles. nepjol.info While not typically used for environmental monitoring, these techniques can provide valuable information about the physical and chemical properties of the compound.
Interactive Data Table: Analytical Methods for the Determination of Hexadecylpyridinium Chloride (CPC)
| Analytical Technique | Principle | Matrix | Limit of Detection (LOD) | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Flotation-Spectrophotometry | Ion-association with orange II | Pharmaceutical products (adaptable for water) | 10.8 ng/mL | Simple, sensitive | researchgate.net |
| Spectrophotometry | Ion-pair formation with patent blue-V | Surface waters | 2.97 x 10-7 M | Selective, applicable to real samples | researchgate.net |
| Flow Injection Analysis (FIA) | Absorptivity enhancement of Bi(III)-I⁻ complex | Pond water, wastewater, sewage, sediment, soil | 110 µg/L | Rapid, high throughput (>140 samples/hr) | researchgate.net |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection | Wastewater | - | High sensitivity and selectivity for complex matrices | chromatographyonline.com |
| FE-SEM/EDX | Microscopic imaging and elemental analysis | Pure compound | - | Purity assessment, size and elemental composition | nepjol.info |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the detailed characterization of hexadecylpyridinium chloride at the molecular level.
Raman spectroscopy is a powerful non-destructive analytical technique that provides a molecular fingerprint by observing the vibrational, rotational, and other low-frequency modes in a system. researchgate.net This method is instrumental in the structural elucidation of materials in various states, including solids, liquids, and gases, and can be used to estimate their composition. researchgate.netjchps.com For hexadecylpyridinium chloride, the Raman spectrum reveals characteristic bands that correspond to the vibrations of its constituent parts: the pyridinium (B92312) ring and the long alkyl (cetyl) chain. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is a more sensitive variation of this technique that significantly amplifies the Raman signal of molecules adsorbed onto a nanostructured metallic surface. researchgate.netresearchgate.netmdpi.com This enhancement allows for the detection of very low concentrations of analytes. nih.gov In the context of hexadecylpyridinium chloride, SERS is employed to study its adsorption at interfaces and to gain a deeper understanding of its surface morphology and molecular interactions. researchgate.netresearchgate.netnepjol.info The SERS technique has been successfully used to directly observe the adsorption of surfactants like hexadecylpyridinium chloride, providing a quantitative measure of their efficacy and adsorption density at interfaces. researchgate.netnih.gov This in situ, Raman-based experimental method is valuable for investigating structure-function relationships that can inform the design of new surfactant molecules. researchgate.netnepjol.infonih.gov
A representative Raman spectrum of hexadecylpyridinium chloride would display specific peaks corresponding to the vibrations of the pyridinium ring and the cetyl group.
Table 1: Representative Raman Bands for Hexadecylpyridinium Chloride
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1000-1040 | Ring breathing mode of the pyridinium group |
| ~1440-1460 | CH₂ scissoring/bending in the alkyl chain |
| ~1630-1650 | C=C stretching in the pyridinium ring |
| ~2800-3000 | C-H stretching vibrations of the alkyl chain |
| ~3050-3100 | C-H stretching of the aromatic pyridinium ring |
Note: The exact positions of the Raman bands can vary slightly depending on the experimental conditions and the physical state of the sample.
UV-Vis spectrophotometry is a versatile technique used for the quantitative analysis of substances and for studying complex formation in solution. Hexadecylpyridinium chloride exhibits characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum, typically around 203 nm and 260 nm. caymanchem.com
This technique is frequently used to determine the concentration of hexadecylpyridinium chloride in various formulations. drugfuture.comnih.gov For instance, a method combining cloud point extraction with UV-Vis spectrophotometry has been developed for the determination of this compound in pharmaceutical products. nih.gov In alkali media, hexadecylpyridinium chloride is converted to a non-ionic form that can be extracted into a non-ionic surfactant, and its absorbance is then measured. nih.gov
UV-Vis spectrophotometry is also a valuable tool for studying the interaction and complex formation between hexadecylpyridinium chloride and other molecules, such as dyes or metal ion complexes. acs.orgnepjol.inforesearchgate.net The formation of a ternary complex involving a strontium ion, bromopyrogallol red, and hexadecylpyridinium chloride, for example, results in a significant increase in absorbance and a bathochromic (red) shift of the maximum absorption wavelength from 555 nm to 627.5 nm. researchgate.net Similarly, the interaction between hexadecylpyridinium chloride and methylene (B1212753) blue in a methanol-water solvent has been investigated using this method, where changes in the absorbance spectrum of the dye indicate the formation of surfactant-dye aggregates. nepjol.info The study of complex formation between Co(III)-porphyrins and imidazole (B134444) derivatives in the presence of hexadecylpyridinium chloride micelles has also been facilitated by UV-Vis spectrophotometry. mdpi.com
Table 2: UV-Vis Spectrophotometric Data for Hexadecylpyridinium Chloride Analysis
| Application | Wavelength (nm) | Key Findings |
|---|---|---|
| Quantification in Ethanol (B145695):PBS (1:3) | Not specified | Solubility of approximately 0.25 mg/ml. caymanchem.com |
| Complex with Sr(II) and Bromopyrogallol Red | 627.5 | Formation of a stable ternary complex with a significant bathochromic shift. researchgate.net |
| Interaction with Methylene Blue | 664 | Decrease in absorbance of the dye upon interaction with CPC micelles. nepjol.info |
| After Cloud Point Extraction | 347 | Maximum absorbance of the extracted non-ionic form in alkali media. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, studying molecular interactions, and probing the dynamics of chemical systems. Both ¹H and ¹³C NMR are used to characterize hexadecylpyridinium chloride, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. chemicalbook.com
NMR is particularly useful for studying the aggregation behavior of surfactants, including the formation and transformation of micelles. pku.edu.cn Changes in the chemical shifts and self-diffusion coefficients of surfactant molecules, as measured by ¹H NMR and diffusion-ordered spectroscopy (DOSY), can indicate the transition from spherical to larger, non-spherical micelles as the concentration increases. pku.edu.cnmdpi.com Protons near the hydrophilic head group typically experience larger chemical shift changes during these transformations. pku.edu.cn
Furthermore, NMR spectroscopy is employed to investigate the interactions between hexadecylpyridinium chloride and other molecules in solution. For example, ¹H NMR has been used to study the supramolecular complexation of hexadecylpyridinium chloride with crown ethers, revealing that hydrogen bonding is a primary force of attraction. researchgate.net The technique has also been applied to understand the interactions of Co(III)-porphyrins with imidazole derivatives within cetylpyridinium (B1207926) chloride micelles. mdpi.com The chemical shifts of the protons in the headgroup and alkyl chain of hexadecylpyridinium chloride provide insights into the nature and strength of these interactions. mdpi.com In more complex formulations, NMR can be used to characterize the formation of mixed micelles and quantify the degree of interaction between hexadecylpyridinium chloride and other components like polymers. mdpi.com
Table 3: Representative ¹H NMR Chemical Shifts for Hexadecylpyridinium Chloride in CDCl₃
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| Pyridinium H (ortho) | ~9.55 |
| Pyridinium H (para) | ~8.54 |
| Pyridinium H (meta) | ~8.21 |
| N-CH₂ (alpha) | ~4.98 |
| CH₂ (beta) | ~2.04 |
| (CH₂)n in alkyl chain | ~1.25 - 1.42 |
| CH₃ (omega) | ~0.88 |
Source: Adapted from ChemicalBook data. chemicalbook.com
Fluorescence spectroscopy is a highly sensitive technique used to study the properties of molecules and their interactions in various environments. In the context of hexadecylpyridinium chloride research, fluorescence measurements are often employed to investigate the microenvironment of its micelles and to study interfacial phenomena. nih.gov
By using fluorescent probes, such as pyrene (B120774), it is possible to determine properties like the aggregation number of micelles. vidyasagar.ac.in The fluorescence emission spectrum of pyrene is sensitive to the polarity of its surroundings, allowing it to probe the hydrophobic core of the hexadecylpyridinium chloride micelles. Quenching experiments, where a quencher molecule that reduces the fluorescence intensity is added, can provide information about the size and aggregation number of the micelles. vidyasagar.ac.in
Fluorescence measurements have also been used to reveal increases in the microviscosity within the micelles formed by hexadecylpyridinium chloride in the presence of cosolvents like glycols. nih.gov This information is crucial for understanding how additives can modulate the properties of surfactant aggregates. The technique offers a powerful way to study the dynamics and structure of these self-assembled systems at a molecular level.
Chromatographic Separation and Quantification Techniques for Research Samples
Chromatographic methods are essential for the separation, identification, and quantification of hexadecylpyridinium chloride in various samples, particularly in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hexadecylpyridinium chloride. sielc.com It is widely used for the separation and quantification of this compound in pharmaceutical formulations and other products. semanticscholar.orgsielc.comnih.gov
Several HPLC methods have been developed for the analysis of hexadecylpyridinium chloride, often in combination with other active ingredients. semanticscholar.orgnih.govoup.com Reversed-phase (RP) HPLC is a common approach, where a nonpolar stationary phase is used with a more polar mobile phase. semanticscholar.orgnih.gov For instance, a RP-HPLC method using a C8 column and a mobile phase consisting of a phosphoric acid solution, acetonitrile, and methanol (B129727) has been validated for the simultaneous analysis of cetylpyridinium chloride, chlorocresol, and lidocaine. semanticscholar.orgnih.gov
Due to the cationic nature of hexadecylpyridinium chloride, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer improved peak shape and resolution by mitigating interactions with residual silanols on the stationary phase. sielc.comhelixchrom.com Different columns and mobile phases have been optimized for specific applications. For example, a method using a Primesep B column with a mobile phase of acetonitrile, water, and formic acid has been developed for the separation of chlorhexidine (B1668724) and cetylpyridinium chloride. sielc.com Another method employs an Acclaim Surfactant column with suppressed conductivity detection for the analysis of various quaternary surfactants, including hexadecylpyridinium chloride. thermofisher.com
Table 4: Examples of HPLC Methods for Hexadecylpyridinium Chloride Analysis
| Column Type | Mobile Phase | Detection | Application |
|---|---|---|---|
| ZORBAX Eclipse Plus C8 | 0.05% Phosphoric acid : Acetonitrile : Methanol (15:24:61) | UV at 220 nm | Analysis of a ternary mixture with chlorocresol and lidocaine. semanticscholar.orgnih.gov |
| Primesep B (mixed-mode) | Acetonitrile/Water with 0.5% Formic Acid | UV at 270 nm | Separation from chlorhexidine. sielc.com |
| Acclaim Surfactant | Not specified | Suppressed Conductivity | Analysis of quaternary surfactants. thermofisher.com |
| Newcrom BH (mixed-mode) | Water, Acetonitrile, Ammonium (B1175870) formate | ELSD, CAD, or ESI-MS | Analysis with other surfactants and acids. sielc.com |
| Coresep SB (mixed-mode) | Acetonitrile/Water/Phosphoric acid | UV at 255 nm | Analysis of hydrophobic and basic surfactants. helixchrom.com |
Thin Layer Chromatography (TLC) Densitometric Methods
Thin Layer Chromatography (TLC) coupled with densitometry offers a reliable and accessible method for the quantification of Hexadecylpyridinium chloride. wisdomlib.org This technique separates compounds on a stationary phase, after which a densitometer measures the absorbance or fluorescence of the separated spots, allowing for quantitative analysis. wisdomlib.org
In the analysis of Hexadecylpyridinium chloride, a common approach involves using aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. nih.govresearchgate.netoup.com For the mobile phase, a mixture of solvents is optimized to achieve clear separation. One effective system utilizes a combination of methanol, acetone, and acetic acid. nih.govresearchgate.netsemanticscholar.org Following the development of the chromatogram, the plates are air-dried, and densitometric scanning is performed at a specific wavelength, such as 215 nm, to measure the concentration of the compound. researchgate.netoup.com This method has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating its reproducibility and reliability for routine analysis in various formulations. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Aluminum plates precoated with silica gel 60 F254 |
| Mobile Phase | Methanol : Acetone : Acetic Acid (7 : 3 : 0.2, by volume) |
| Development | Linear ascending development in a saturated glass chamber |
| Migration Distance | 8 cm |
| Drying | Air-dried |
| Scanning Wavelength | 215 nm |
| Detection Mode | Reflectance–Absorbance |
Capillary Electrophoresis (CE) for Cationic Surfactants
Capillary Electrophoresis (CE) is a powerful analytical technique for the separation and determination of ionic species, including cationic surfactants like Hexadecylpyridinium chloride. kapillarelektrophorese.euwikipedia.org The method relies on the differential migration of analytes through an electrolyte solution within a narrow capillary under the influence of an electric field. wikipedia.org For cationic surfactants, CE offers advantages such as high resolution, rapid analysis times, and minimal sample consumption. nih.gov
Several CE modes can be employed for the analysis of Hexadecylpyridinium chloride. In Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-mass ratio of the analytes. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is also highly effective. kapillarelektrophorese.eunih.gov In MEKC, micelles are added to the background electrolyte. For analyzing a cationic surfactant like Hexadecylpyridinium chloride, an anionic surfactant such as sodium dodecyl sulfate (B86663) (SDS) can be used to form mixed micelles, altering the migration behavior and enabling separation. kapillarelektrophorese.eu
Research has demonstrated the successful separation of Hexadecylpyridinium chloride from other quaternary ammonium compounds using various background electrolytes (BGEs), such as borate (B1201080) buffers, often modified with organic solvents like methanol or ethanol to optimize resolution. kapillarelektrophorese.eunih.govnih.gov Direct UV detection is commonly used for quantification. kapillarelektrophorese.eunih.gov
| Parameter | Condition 1 nih.gov | Condition 2 kapillarelektrophorese.eu |
|---|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica, 50 µm i.d., 205 mm length | Fused silica, 50 µm i.d., 48 cm length |
| Background Electrolyte (BGE) | 50% v/v 50 mM phosphate (B84403) buffer (pH 3) | Borate-SDS buffer |
| Detection | Direct UV | Direct UV, 254 nm |
| Application | Resolution of quaternary ammonium antibacterials in lozenges | Determination of CPC in aqueous standard solution |
Electrochemical and Surface-Sensitive Techniques for Interfacial Studies
Electrochemical techniques, particularly potentiometry with ion-selective electrodes (ISEs), are widely used for the quantitative determination of Hexadecylpyridinium chloride in various products. metrohm.comnih.gov These methods provide a sensitive and reliable alternative to classical two-phase titration methods, avoiding the use of hazardous chlorinated solvents like chloroform (B151607). metrohm.com The principle involves titrating the cationic surfactant (Hexadecylpyridinium chloride) with a standard solution of an anionic surfactant, or vice versa, and monitoring the potential change with a specialized surfactant-sensitive electrode to detect the endpoint. metrohm.commetrohm.com
A cationic surfactant electrode is specifically designed for the potentiometric titration of anionic surfactants, while an ionic surfactant electrode can be used for the titration of cationic surfactants. metrohm.commetrohm.com The titration of Hexadecylpyridinium chloride is typically performed with an anionic titrant such as sodium dodecyl sulfate (SDS) or sodium tetraphenylborate (B1193919) (STPB). metrohm.comtaylorfrancis.com The choice of pH for the titration medium can be critical; for instance, titrations of cationic surfactants are often carried out at a pH of 3.0 or 10.0, depending on the sample matrix and the presence of other compounds like amine hydrochlorides. metrohm.com These potentiometric methods can be automated, offering improved precision and efficiency over manual titration methods. metrohm.com
| Parameter | Typical Condition |
|---|---|
| Technique | Potentiometric Titration (DET mode) |
| Titrant for Cationic Surfactants | Standardized Anionic Surfactant (e.g., SDS) |
| Indicator Electrode | Cationic or Ionic Surfactant Electrode |
| pH Conditions | Typically pH 3.0 (for amine hydrochlorides) or pH 10.0 |
| Solvent Modification | Addition of 5-20% methanol to prevent micelle formation in concentrates |
Light Scattering (e.g., Dynamic Light Scattering) for Aggregate Size and Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique extensively used for determining the size distribution of particles and molecules in suspension, such as the micelles and aggregates formed by Hexadecylpyridinium chloride. researchgate.net The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. researchgate.net Analysis of these fluctuations allows for the calculation of the diffusion coefficients of the particles, which are then converted to a hydrodynamic diameter using the Stokes-Einstein equation. researchgate.net
As a cationic surfactant, Hexadecylpyridinium chloride self-assembles into aggregates or micelles in solution above a certain concentration known as the critical micelle concentration (CMC). nepjol.info DLS is an ideal tool for studying the size, size distribution, and aggregation behavior of these micelles under various conditions, such as changes in concentration, temperature, or solvent composition. researchgate.netnih.gov Characterizing these aggregates is crucial for understanding the compound's properties and function in different applications. Research employing electron microscopy, a complementary technique, has observed Hexadecylpyridinium chloride aggregates and crystals in the nanometer to micrometer range, with specific studies reporting sizes from 46.35 µm to 77.76 µm under certain conditions. nepjol.inforesearchgate.net DLS provides information on the hydrodynamic size of these aggregates as they exist in their native solution environment. researchgate.net
| Principle | Description |
|---|---|
| Measurement | Time-dependent fluctuations in scattered light intensity from particles in Brownian motion. |
| Primary Data | Correlation function of intensity fluctuations. |
| Calculated Parameter | Translational Diffusion Coefficient (D). |
| Governing Equation | Stokes-Einstein Equation, relating D to hydrodynamic diameter (d_H). |
| Result | Particle size distribution (hydrodynamic diameter) and polydispersity index (PDI). |
Colloidal Titration for Standard Solution Preparation
Colloidal titration is a volumetric analysis method used to quantify charged polyelectrolytes and other charged colloidal substances. fujifilm.comscirp.org The technique is based on the stoichiometric reaction between positively and negatively charged colloids to form a neutral polyion complex. fujifilm.comunnes.ac.id Hexadecylpyridinium chloride, as a cationic surfactant, can be used as a primary standard or a titrant in these procedures for the determination of anionic species. unnes.ac.idgoogle.com
In a typical colloidal titration, a standard solution of a polyanion, such as potassium polyvinyl sulfate (PVSK), is used to titrate a sample containing a cationic polyelectrolyte, or vice versa. fujifilm.comunnes.ac.id To accurately determine the concentration (factor) of the PVSK standard solution, a reliable primary standard is required. Hexadecylpyridinium chloride is used for this purpose to standardize PVSK solutions. fujifilm.comunnes.ac.id The endpoint of the titration is detected using a colorimetric indicator, such as toluidine blue, which changes color when the net charge of the solution changes from positive to negative (or vice versa). fujifilm.comscirp.org For example, when titrating a cationic sample with PVSK, the toluidine blue indicator remains blue. Once all the positive charges are neutralized, a slight excess of the anionic PVSK titrant interacts with the indicator, causing a color change to red-purple, signaling the endpoint. fujifilm.com This method is essential for preparing accurately standardized solutions for quality control and research in various fields. fujifilm.com
Computational and Theoretical Chemistry Approaches in Research
Molecular Dynamics Simulations of Self-Assembly and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For surfactants like hexadecylpyridinium chloride, MD simulations provide a molecular-level view of dynamic processes such as micelle formation and behavior at interfaces.
Researchers have employed all-atom MD simulations to investigate the properties of hexadecylpyridinium chloride (also known as cetylpyridinium (B1207926) chloride, CPC) micelles. researchgate.net These simulations model the interactions between the surfactant molecules, counter-ions (chloride), and solvent (water) to predict the structure and dynamics of the resulting aggregates.
Key findings from these simulations include:
Micelle Structure: Simulations confirm the formation of roughly spherical micelles in aqueous solutions. The hydrophobic hexadecyl tails form a core, while the charged pyridinium (B92312) headgroups are exposed to the surrounding water. researchgate.net
Water Penetration: MD studies have been used to determine the extent to which water molecules penetrate the hydrophobic core of the micelle. This is crucial for understanding the solubilization of nonpolar substances within the micelle. researchgate.net
Counter-ion Distribution: The distribution and binding of chloride counter-ions around the positively charged pyridinium headgroups are critical for stabilizing the micelle structure by reducing electrostatic repulsion. Simulations can map the radial distribution function of these ions, showing a high concentration of chloride ions in close proximity to the micelle's surface. researchgate.net For instance, simulations of a CPC micelle showed a high peak for the nitrogen-chloride (N-Cl) radial distribution function at approximately 0.47 nm. researchgate.net
Interfacial Characterization: In combination with experimental techniques like X-ray photoelectron spectroscopy (XPS), MD simulations have been used to characterize the arrangement of hexadecylpyridinium ions at interfaces, such as on the surface of bentonite (B74815) clay. researchgate.net The results imply a monolayer arrangement of the surfactant on the clay surface. researchgate.net
The computational efficiency of different simulation models, such as all-atom versus coarse-grained (e.g., Martini force field), allows for the study of phenomena over different time and length scales, from the behavior of single molecules to the self-assembly of large micellar systems. rsc.org
Table 1: Parameters and Findings from a Molecular Dynamics Simulation of a Hexadecylpyridinium Chloride (CPC) Micelle
| Parameter | Details/Value | Reference |
|---|---|---|
| Simulation Software | GROMACS 5 | researchgate.net |
| Simulation Duration | 20 ns | researchgate.net |
| System Studied | Pre-assembled compact micelle | researchgate.net |
| Key Finding 1 | Investigation of water penetration into the hydrocarbon micelle core. | researchgate.net |
| Key Finding 2 | Examination of the distribution and binding of chloride counter-ions around the micelle. | researchgate.net |
| Key Finding 3 | The radial distribution function for N-Cl showed a high peak at 0.47 nm. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometry. nih.govaps.org
For hexadecylpyridinium chloride, these calculations can predict:
Charge Distribution: Quantum chemistry can precisely calculate the partial atomic charges on each atom in the molecule. This is fundamental to understanding its polarity, the electrostatic interactions of the pyridinium headgroup with water and counter-ions, and its adsorption onto surfaces. The positive charge is not localized solely on the nitrogen atom but is distributed across the pyridinium ring.
Molecular Orbitals: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and its ability to participate in electron transfer processes. researchgate.net
Reactivity Descriptors: From the electronic structure, various reactivity indices can be derived. researchgate.netmdpi.com These include chemical potential, hardness, and softness, which help predict how the molecule will interact with other chemical species, for instance, in its role as an antimicrobial agent where it interacts with bacterial cell membranes.
Reaction Mechanisms: These computational methods allow for the modeling of reaction pathways and the calculation of activation energies for chemical transformations. nih.gov This can provide insight into the stability of the compound and its potential degradation mechanisms.
While computationally intensive, these methods provide a fundamental understanding of the molecule's intrinsic electronic properties that govern its macroscopic behavior. mdpi.com
Table 2: Properties of Hexadecylpyridinium Chloride Predictable by Quantum Chemical Calculations
| Calculated Property | Significance | Reference |
|---|---|---|
| Partial Atomic Charges | Determines electrostatic interaction potential, polarity, and interaction with solvent and surfaces. | nih.gov |
| HOMO/LUMO Energies | Indicates electronic excitability and chemical reactivity (e.g., susceptibility to nucleophilic/electrophilic attack). | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to visualize regions prone to electrostatic interactions, highlighting the positively charged headgroup. | nih.gov |
| Activation Energy Barriers | Provides insight into the kinetic feasibility and rates of potential chemical reactions or degradation pathways. | nih.gov |
Theoretical Modeling of Structure-Property Relationships
Theoretical modeling aims to establish quantitative structure-property relationships (QSPR), which are mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For hexadecylpyridinium chloride, QSPR models can be developed to predict its surfactant properties based on calculated molecular descriptors.
The process involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for hexadecylpyridinium chloride and related surfactant molecules. These descriptors quantify various aspects of the molecular structure. They can be classified as:
Constitutional: e.g., molecular weight, number of atoms.
Topological: Describing atomic connectivity.
Geometric: Related to the 3D structure of the molecule, such as molecular surface area.
Quantum-Chemical: Derived from electronic structure calculations, such as dipole moment, partial charges, and orbital energies. nih.govarxiv.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking a set of descriptors to a specific property. nih.gov
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
For hexadecylpyridinium chloride, QSPR studies could establish relationships between its structural features (like the length of the alkyl chain or modifications to the pyridinium ring) and key performance properties such as its critical micelle concentration (CMC), surface tension reduction efficiency, or antimicrobial activity. These models serve as valuable predictive tools in the design of new surfactants with tailored properties, potentially reducing the need for extensive experimental synthesis and testing. nih.gov
Table 3: Examples of Structure-Property Relationships for Surfactants
| Molecular Descriptor (Structure) | Correlated Property | General Relationship Trend | Reference |
|---|---|---|---|
| Alkyl chain length | Critical Micelle Concentration (CMC) | Increasing chain length generally decreases the CMC. | mdpi.com |
| Hydrophilic-Lipophilic Balance (HLB) | Emulsification capacity | Different HLB values are optimal for different types of emulsions (o/w vs. w/o). | mdpi.com |
| Molecular Volume/Surface Area | Surface tension reduction | Larger hydrophobic sections can lead to more effective packing at interfaces and lower surface tension. | rsc.org |
| Quantum-chemical descriptors (e.g., partial charge on headgroup) | Interaction with surfaces/membranes | Higher charge density can lead to stronger electrostatic adsorption. | arxiv.org |
Emerging Research Frontiers and Future Academic Perspectives
Potential for Novel Applications in Sustainable Technologies Research
The unique physicochemical properties of hexadecylpyridinium chloride are being harnessed for the development of innovative and sustainable technologies aimed at environmental remediation and advanced material synthesis.
One promising area is in water purification. Researchers have developed a novel adsorbent by modifying sugarcane bagasse with cetylpyridinium (B1207926) chloride (SB-CPC). researchgate.net This green fabrication method yields a material with multiple functionalities, capable of removing micropollutants like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and bacteria such as Staphylococcus aureus and E. coli from aqueous solutions. researchgate.net The adsorption process is efficient, driven by mechanisms including electrostatic interactions and π-π electron donor/acceptor interactions. researchgate.net The modified bagasse showed a significant uptake of the herbicide and high antibacterial activity, inhibiting the growth of bacterial colonies by 84.8% for S. aureus and 89.5% for E. coli. researchgate.net Furthermore, the adsorbent demonstrates good regeneration efficiency, supporting its practical application in treating contaminated water. researchgate.net
In the realm of materials science and sustainable energy, hexadecylpyridinium chloride serves as a critical functional surfactant. It is used to control the synthesis of advanced nanomaterials, such as anisotropic ultrathin palladium-boron (PdB) alloy nanowires. acs.org These materials are of interest in electrocatalysis, a key technology for sustainable energy conversion and storage. The use of hexadecylpyridinium chloride helps to confine the nucleation and growth of these nanowires, precisely controlling their morphology and crystalline structure. acs.org This control is essential for exposing more electrocatalytically active sites, thereby enhancing their performance in chemical reactions. acs.org
Another novel application involves the preparation of a sorbent material by combining cetylpyridinium bromide (a closely related compound) with polyvinylchloride (PVC) to capture rare earth elements (REEs) from chloride solutions. mdpi.com REEs are critical for many modern technologies, and developing efficient methods for their recovery is a key aspect of sustainable resource management. This CPB/PVC sorbent has demonstrated a high uptake capacity for REEs, with the process being spontaneous and exothermic. mdpi.com
| Sustainable Technology Application | Material | Target Contaminant/Product | Key Research Finding |
| Water Remediation | Cetylpyridinium chloride modified sugarcane bagasse (SB-CPC) | 2,4-D herbicide, S. aureus, E. coli | Maximum uptake of 66.5 ± 3.5 mg/g for 2,4-D; high antibacterial activity. researchgate.net |
| Electrocatalysis | PdB Alloy Nanowires | N/A (Catalyst for energy reactions) | Hexadecylpyridinium chloride acts as a surfactant to control nanowire morphology for enhanced catalytic activity. acs.org |
| Resource Recovery | Cetylpyridinium bromide/polyvinylchloride (CPB/PVC) | Rare Earth Elements (REEs) | High sorption capacity of 182.6 mg/g for REEs from chloride solutions. mdpi.com |
Interdisciplinary Research Collaborations and Methodological Advancements
The expanding utility of hexadecylpyridinium chloride has spurred collaborations across diverse scientific fields, including materials science, dentistry, environmental science, and chemistry. These partnerships are leading to significant methodological advancements in both the synthesis and analysis of this compound and its derivatives.
A notable advancement in chemical synthesis is the development of a continuous flow protocol for producing cetylpyridinium chloride. thieme-connect.com This method drastically reduces the reaction time from over 24 hours in conventional batch manufacturing to just 30 minutes. thieme-connect.com The continuous flow process not only accelerates production but also results in a higher isolated product yield (>90%) and purity (>99%), offering a safer and more sustainable manufacturing approach. thieme-connect.com
In analytical and materials science, new methodologies are being employed to understand the behavior of hexadecylpyridinium chloride in complex systems. For instance, Electrical Resistance Tomography (ERT) has been used for the first time to characterize the dissolution and controlled-release properties of a novel compound, cetylpyridinium trichlorostannate (CPC-Sn). nih.gov This technique provides an efficient and reliable way to quantify the release of the active compound from a delivery system. nih.gov Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion Ordered Spectroscopy (DOSY) and Saturation Transfer Difference (STD), are being used to model the availability of cetylpyridinium chloride in complex mixtures. mdpi.com This NMR-based approach allows for rapid screening of antimicrobial formulations to understand the interplay between the active ingredient and other components, helping to predict and optimize efficacy. mdpi.com
The intersection of materials science and medicine, particularly dentistry, has also seen significant interdisciplinary work. Research has focused on incorporating cetylpyridinium chloride into resin-based dental composites (RBDCs) to impart antibacterial properties. nih.govmdpi.com These studies evaluate not only the antibacterial efficacy against oral pathogens like Streptococcus mutans but also the impact on the material's mechanical properties, such as surface hardness. nih.govmdpi.com
| Field of Advancement | Method/Technique | Purpose | Key Outcome |
| Chemical Synthesis | Continuous Flow Chemistry | Gram-scale synthesis of cetylpyridinium chloride | Reaction time reduced to 30 minutes with >90% yield and >99% purity. thieme-connect.com |
| Analytical Chemistry/Materials Science | Electrical Resistance Tomography (ERT) | Characterize controlled-release of cetylpyridinium trichlorostannate | Demonstrated extended dissolution compared to CPC alone; validated ERT as a novel analytical tool for drug delivery systems. nih.gov |
| Analytical Chemistry | NMR Spectroscopy (DOSY, STD) | Predict antimicrobial activity in complex formulations | Strong predictive ability for CPC availability and efficacy, enabling optimized formulation design. mdpi.com |
| Dental Materials Science | Incorporation into Resin-Based Composites | Enhance antibacterial properties of dental fillings | Demonstrated a positive correlation between increasing CPC concentration and enhanced antibacterial activity. nih.gov |
Unaddressed Fundamental Questions and Research Challenges for Future Inquiry
Despite the progress in developing new applications for hexadecylpyridinium chloride, several fundamental questions and research challenges remain. Future academic inquiry will need to address these gaps to ensure the safe and effective use of this compound.
A primary challenge lies in balancing efficacy with material integrity and biocompatibility, especially in medical applications. When incorporated into dental composites, for example, there is a need for further exploration into its effects on a wider range of mechanical and physical properties, including flexural strength, water sorption, and solubility. nih.govmdpi.com While adding cetylpyridinium chloride can enhance antibacterial activity, this benefit can be offset by detrimental effects on the material's cytotoxicity and mechanical stability. mdpi.com The long-term stability and the leaching rate of the compound from such materials also require more comprehensive investigation. mdpi.com
From an environmental perspective, while the acute toxicity of cetylpyridinium chloride to aquatic organisms like zebrafish is being studied, the underlying molecular mechanisms and signaling pathways of its toxic effects are not well understood. nih.gov Research has shown that it can disturb development and behavior in the early life stages of fish even at low concentrations, and oxidative stress appears to be a key mediating mechanism. nih.govmdpi.com However, further studies are required to clarify the specific pathways involved to better assess the ecological risks posed by its widespread use and release into aquatic ecosystems. nih.gov
Finally, while the antimicrobial and antiviral properties of hexadecylpyridinium chloride are well-documented, opportunities for optimization and expansion remain. For example, its demonstrated in vivo activity against influenza viruses suggests potential for therapeutic applications, but further trials in different animal models are needed to validate these findings and assess the potential for CPC-based therapies. nih.gov Understanding the potential for microbial resistance, although considered unlikely due to its mechanism of action, remains an important area for long-term surveillance. nih.gov
Future Research Directions:
Long-term Biocompatibility: Investigating the chronic effects and degradation of CPC-containing materials in biological environments.
Ecological Impact: Elucidating the specific molecular pathways of CPC's toxicity in various aquatic species to refine environmental risk assessments.
Optimized Formulations: Developing novel delivery systems that maximize antimicrobial efficacy while minimizing potential cytotoxicity and environmental release. acs.org
Mechanical Integrity: Comprehensive analysis of the long-term mechanical performance of polymers and composites modified with hexadecylpyridinium chloride. nih.gov
Q & A
Q. How do researchers address contradictions in HDPC’s efficacy across different viral strains?
- Strategy : Compare HDPC’s inhibitory effects on diverse coronaviruses (e.g., SARS-CoV-2, MERS-CoV) using standardized assays. Structural analysis of viral envelopes (e.g., glycoprotein density) may explain susceptibility variations .
Data Contradiction and Validation
Q. How to reconcile in vitro findings showing HDPC’s efficacy at 0.1 mg/mL with clinical trials using higher concentrations?
- Resolution : Clinical formulations may require higher concentrations to compensate for rapid dilution in saliva. Validate via ex vivo studies using human saliva samples spiked with SARS-CoV-2, measuring residual viral load post-treatment .
Q. Why do some studies report time-dependent HDPC activity while others emphasize concentration-dependence?
- Analysis : Both factors are interdependent. At suboptimal concentrations (e.g., 0.05 mg/mL), longer exposure times (≥5 minutes) may compensate. Use factorial experimental designs to model interaction effects between concentration and time .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
